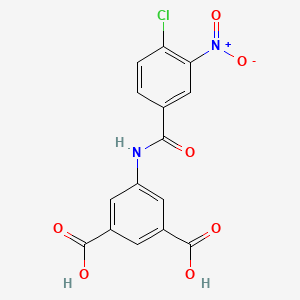
5-(4-CHLORO-3-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLIC ACID
概要
説明
5-(4-Chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid is an aromatic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chlorinated nitrobenzamido group attached to a benzene ring, which also contains two carboxylic acid groups. Its unique structure makes it valuable for research in pharmaceuticals, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid typically involves multiple steps, starting with the chlorination and nitration of benzene derivatives. The key steps include:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to form chlorobenzene.
Nitration: Chlorobenzene is then nitrated using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group, forming 4-chloro-3-nitrobenzene.
Amidation: The nitrobenzene derivative undergoes amidation with an appropriate amine to form the benzamido group.
Carboxylation: Finally, the benzene ring is carboxylated using carbon dioxide (CO2) under high pressure and temperature to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
5-(4-Chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Nucleophiles: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Catalysts: Ferric chloride (FeCl3), sulfuric acid (H2SO4)
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chlorine atom.
Esters: Formed by esterification of the carboxylic acid groups.
科学的研究の応用
5-(4-Chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid has diverse scientific research applications, including:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs and bioactive molecules.
Materials Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 5-(4-chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The nitro and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity and function.
類似化合物との比較
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Lacks the benzamido group and has different reactivity and applications.
5-Amino-2-chlorobenzoic acid: Contains an amino group instead of a nitro group, leading to different chemical properties.
3-Nitrobenzamide: Lacks the carboxylic acid groups and has distinct applications in organic synthesis.
Uniqueness
5-(4-Chloro-3-nitrobenzamido)benzene-1,3-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer specific reactivity and versatility in various chemical reactions. Its structure allows for multiple functionalization possibilities, making it valuable for diverse scientific research applications.
特性
IUPAC Name |
5-[(4-chloro-3-nitrobenzoyl)amino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O7/c16-11-2-1-7(6-12(11)18(24)25)13(19)17-10-4-8(14(20)21)3-9(5-10)15(22)23/h1-6H,(H,17,19)(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHRIKLVUZIDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone](/img/structure/B3740624.png)
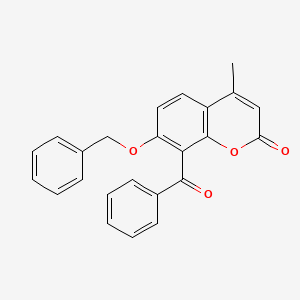
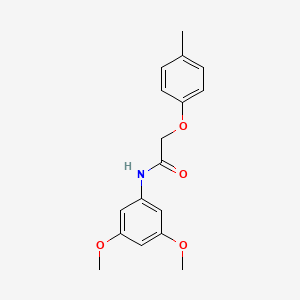
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide](/img/structure/B3740651.png)
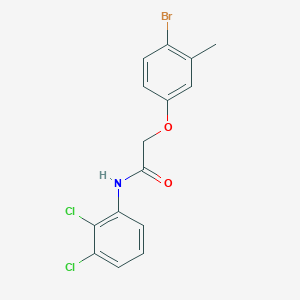
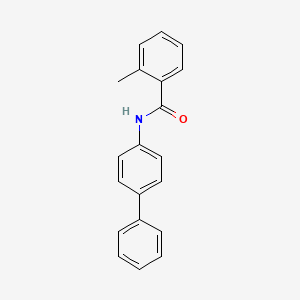
![ethyl 4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B3740677.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3740693.png)
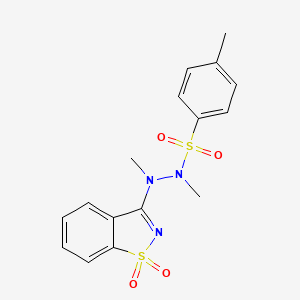

![2-(2-chlorophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B3740712.png)
![[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3,4-dichlorobenzoate](/img/structure/B3740720.png)
![[4-[4-(Benzenesulfonyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone](/img/structure/B3740726.png)
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3740728.png)
